N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide, also known as DCPyPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide-based compound that has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Applications
Research has demonstrated that derivatives of the mentioned compound, specifically celecoxib derivatives, exhibit significant anti-inflammatory and analgesic activities. These derivatives have been synthesized and evaluated for their potential to act as therapeutic agents due to their promising activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Küçükgüzel et al., 2013).
Antioxidant, Anticancer, and Anti-HCV Agents
Celecoxib derivatives have also been explored for their antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Some compounds displayed modest inhibition of HCV NS5B RdRp activity, indicating potential for development into therapeutic agents for treating HCV (Küçükgüzel et al., 2013).
Palladium-Catalyzed Arylations
Compounds bearing cyclopropyl groups have been utilized in palladium-catalyzed direct arylation reactions. This research demonstrates the compound's utility in organic synthesis, particularly in forming C-C bonds without decomposing the cyclopropyl unit, showing its versatility in chemical transformations (Sidhom et al., 2018).
Pathological Pain Model Applications
A series of derivatives has been tested for their effect on a pathological pain model in mice. Some compounds exhibited anti-hyperalgesic and anti-edematogenic effects, comparable to Celecoxib, in an arthritic pain model, suggesting their potential as non-opioid analgesics (Lobo et al., 2015).
Antimicrobial Applications
Several pyrazole and pyrazolopyrimidine derivatives containing the sulfonamide moiety have shown good antibacterial and antifungal activity. These findings suggest the potential of these compounds in developing new antimicrobial agents, addressing the increasing resistance to existing drugs (El-Sayed et al., 2020).
Tautomerism Studies
The study of tautomerism in similar sulfonamide derivatives has provided insights into the structural dynamics of these compounds. Understanding such chemical properties is crucial for the development of pharmaceuticals and materials science (Li et al., 2014).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2S/c18-14-6-5-13(9-15(14)19)25(23,24)20-7-8-22-17(12-3-4-12)10-16(21-22)11-1-2-11/h5-6,9-12,20H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKNAKVNQQYIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.